2-Fluoro-5-methylbenzoic acid
Overview
Description
2-Fluoro-5-methylbenzoic acid is a fluorinated aromatic compound that is a derivative of benzoic acid. It contains a fluorine atom and a methyl group attached to the benzene ring, which can influence its chemical reactivity and physical properties. Although the provided papers do not directly discuss 2-fluoro-5-methylbenzoic acid, they do provide insights into the behavior of similar fluorinated aromatic compounds, which can be extrapolated to understand the properties and potential applications of 2-fluoro-5-methylbenzoic acid.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atom. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles involves a Jacobsen cyclization and modifications to obtain pure samples of the target compounds . Similarly, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid requires protection of the carboxyl group, diazotization, iodosubstitution, and deprotection steps . These methods highlight the multi-step nature of synthesizing fluorinated aromatic compounds, which is likely applicable to the synthesis of 2-fluoro-5-methylbenzoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be influenced by the presence of fluorine, which is highly electronegative. This can affect the electron distribution within the molecule and its interaction with other molecules. For example, in the case of lanthanide complexes with 2-fluorobenzoic acid, the fluorine atom plays a role in the coordination sphere around the lanthanide ions . The molecular structure of 2-fluoro-5-methylbenzoic acid would similarly be influenced by the presence of the fluorine atom and the methyl group.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. The presence of the fluorine atom can enhance the reactivity of the compound or confer selectivity in reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block in solid-phase synthesis to create diverse heterocyclic compounds . The reactivity of 2-fluoro-5-methylbenzoic acid in chemical reactions would be expected to be similarly influenced by the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often distinct from their non-fluorinated counterparts. For instance, the thermal behavior of lanthanide complexes with 2-fluorobenzoic acid shows that these complexes are thermally stable up to 450 K . The fluorine atom can also affect the boiling point, melting point, and solubility of the compound. The experimental and computational thermochemical study of fluorobenzazoles provides insights into the enthalpies of formation and vaporization, which are critical physical properties . These properties would be relevant to the analysis of 2-fluoro-5-methylbenzoic acid as well.
Scientific Research Applications
- 5-Fluoro-2-methylbenzoic acid is utilized in the synthesis of 3-arylisoquinolinones with benzonitrile through a lithiation reaction. The resulting 3-arylisoquinolinones exhibit antiproliferative activity against cancer cells .
- 3-Fluoro-2-methylbenzoic acid was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .
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Synthesis of Benzamide Derivatives
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Preparation of Iminothiazole Derivatives
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Synthesis of Benzoxazepinones
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Preparation of Pyrimidinone Derivatives
Safety And Hazards
2-Fluoro-5-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
2-fluoro-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREMNBHWTNQTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287616 | |
Record name | 2-Fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylbenzoic acid | |
CAS RN |
321-12-0 | |
Record name | 321-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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